Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-
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Overview
Description
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is a chemical compound with the molecular formula C12H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a phenylmethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- typically involves the reaction of 3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the phenylmethyl group can contribute to its overall stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trifluoro-: This compound has a similar trifluoromethyl group but lacks the phenylmethyl group, resulting in different chemical properties and applications.
Acetamide, 2,2,2-trifluoro-N-methyl-: This compound also contains a trifluoromethyl group but has a methyl group instead of a phenylmethyl group, leading to variations in its reactivity and uses.
Uniqueness
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is unique due to the combination of its trifluoromethyl and phenylmethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- (CAS Number: 128550-40-3) is a synthetic compound notable for its unique structural characteristics, including a trifluoromethyl group and a phenylmethyl moiety. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is C12H10F3NO2. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.
The biological activity of Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- is thought to stem from its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity to specific targets, while the phenylmethyl group contributes to the overall stability and bioavailability of the compound.
Potential Targets:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptors : Interaction with cell surface receptors can modulate signaling pathways critical for cellular responses.
Anticancer Activity
Recent studies have investigated the anticancer potential of acetamide derivatives. For instance, compounds structurally related to Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
Case Study: Heme Oxygenase-1 Inhibition
A study highlighted the design and synthesis of acetamide-based compounds that act as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. The selected compounds demonstrated significant cytotoxic effects on glioblastoma cells (U87MG), suggesting that Acetamide derivatives could serve as potential anticancer agents .
Compound | IC50 (μM) | Target |
---|---|---|
7l | 1.2 | HO-1 |
7i | 0.9 | HO-1 |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have been evaluated for their antimicrobial efficacy. The structure-function relationship revealed that modifications in the acetamide moiety could enhance activity against specific bacterial strains.
Research Applications
Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]- has several applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Pharmaceutical Development : Investigated for its potential as an active pharmaceutical ingredient (API).
Properties
CAS No. |
128550-40-3 |
---|---|
Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-(4,4,4-trifluoro-3-oxo-1-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)16-10(11(18)12(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,16,17) |
InChI Key |
JTIIYPHJIDENCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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